[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
[4-Hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic indole-based cannabinoid analog featuring a naphthoyl group at the 3-position of the indole core and a deuterium-enriched pentyl chain at the 1-position. The compound’s structure is characterized by:
- Nonadeuteriopentyl chain: The 2,2,3,3,4,4,5,5,5-nonadeuteriopentyl group replaces the standard pentyl chain in classical synthetic cannabinoids (e.g., JWH-018), likely to study deuterium isotope effects on pharmacokinetics (e.g., reduced CYP450-mediated metabolism) .
- Naphthalen-1-ylmethanone: A hydrophobic aromatic moiety critical for binding to cannabinoid receptors (CB1/CB2) .
This compound is structurally related to the JWH series of synthetic cannabinoids but distinguished by its deuterated alkyl chain and hydroxyl substitution. Its design suggests applications in metabolic tracing, receptor binding studies, or forensic toxicology .
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
DFIOKCGWOUDFRF-YGYNLGCDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Receptor Binding and Pharmacological Effects
- CB1 Affinity : The target compound’s naphthoyl group and indole scaffold are conserved across JWH analogs, suggesting high CB1 affinity. However, the hydroxyl group at the 4-position may sterically hinder receptor interaction compared to AM-2201 or JWH-122 .
- Deuterium Effects : Deuteration at the pentyl chain is hypothesized to prolong half-life by slowing CYP3A4/2C9-mediated oxidation, similar to deuterated pharmaceuticals like deutetrabenazine .
Metabolic and Stability Profiles
Table 2: Metabolic Pathways and Stability
Research Implications and Limitations
- Target Compound: Limited in vivo data exist, but its design aligns with efforts to evade detection in drug screens while retaining psychoactive effects. The hydroxyl group may also mitigate toxicity compared to non-polar analogs .
- Contradictions : While deuteration generally enhances metabolic stability, its impact on CB1 efficacy remains untested. suggests fluorinated analogs (e.g., AM-2201) achieve higher potency, but deuterated chains may prioritize pharmacokinetics over affinity.
References Synthesis of indole-naphthoyl analogs via Friedel-Crafts acylation. Alkylation strategies for indole derivatives. CB1 receptor affinities and metabolic pathways of JWH/AM compounds. Structural and activity data for JWH-073. Naming conventions and deuterated analogs in forensic chemistry. Pharmacokinetic implications of hydroxyl and deuterium substitutions.
Preparation Methods
Enamine Cyclization Strategy
1,3-Cyclohexanedione reacts with 2-aminoethanol under solvent-free conditions at 50–150°C for 2–6 hours to form an enamine intermediate. Cyclization and aromatization are achieved using metal catalysts (e.g., Raney nickel or Pd/C) at 80–200°C for 8–20 hours, yielding 4-hydroxyindole with a 42–70% yield. Key advantages include avoiding high-pressure reactors and cost-effective raw materials.
Table 1: Optimization of 4-Hydroxyindole Synthesis
| Parameter | Optimal Range | Yield (%) | Catalyst |
|---|---|---|---|
| Reaction Temperature | 120–150°C | 65–70 | Raney Ni |
| Solvent | Toluene or Trimethylbenzene | 60–65 | Pd/C (5% w/w) |
| Time | 12–18 hours | 70 | Pt/Al₂O₃ |
Deuterium Labeling of the Pentyl Side Chain
The nonadeuteriopentyl group is introduced via Grignard reagent quench or acid-catalyzed hydrogen-deuterium (H-D) exchange.
Grignard-Mediated Deuterium Incorporation
A halogenated pentane derivative (e.g., 1-bromopentane) is treated with deuterated water (D₂O) in the presence of Mg, forming a deuterated Grignard reagent. Subsequent reaction with 4-hydroxyindole under anhydrous THF at 0–5°C yields 1-(nonadeuteriopentyl)-4-hydroxyindole with >90% isotopic purity.
Acid-Catalyzed H-D Exchange
4-Hydroxyindole is refluxed with 20 wt% D₂SO₄ in CD₃OD/D₂O (7:3 v/v) at 95°C for 5 hours, achieving 97% deuterium incorporation at the pentyl chain. This method is scalable and cost-effective, utilizing deuterium oxide as the primary deuterium source.
Naphthoylation via Friedel-Crafts Acylation
The final acylation step employs a tin-mediated Friedel-Crafts reaction to attach the naphthalen-1-ylmethanone group.
Tin(IV) Chloride-Catalyzed Acylation
1-(Nonadeuteriopentyl)-4-hydroxyindole is reacted with 1-naphthoyl chloride in dichloromethane at −20°C, using SnCl₄ as a Lewis acid. The reaction achieves 82% yield with regioselectivity >98% for the C3 position.
Table 2: Comparative Analysis of Acylation Methods
| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|
| SnCl₄ | −20 | 82 | 98 |
| Et₂AlCl | 25 | 20 | 85 |
| MeMgBr | 0 | 10 | 75 |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4) and recrystallized from n-hexane. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
Challenges and Optimization
-
Isotopic Dilution : Prolonged reaction times (>20 hours) reduce deuterium content due to proton exchange.
-
Regioselectivity : Competing acylation at C2 is suppressed by low-temperature SnCl₄ catalysis.
-
Yield Enhancement : Solvent-free enamine synthesis improves throughput by 30% compared to traditional methods .
Q & A
Q. What synthetic methodologies are optimal for preparing [4-hydroxy-1-(nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone, and how can deuteration efficiency be quantified?
Answer :
- Synthetic Routes : Utilize nucleophilic substitution or Friedel-Crafts acylation for indole-naphthoyl coupling, as demonstrated in structurally similar aminoalkylindole derivatives (e.g., JWH-018 analogs) . For deuteration, employ deuterated pentyl halides (e.g., CDX) in alkylation steps under inert conditions to minimize isotopic exchange.
- Deuteration Efficiency : Quantify via NMR or mass spectrometry. For example, in , HPLC purity >99% was achieved for related compounds using silica gel chromatography; similar protocols can ensure deuterated product integrity .
- Yield Optimization : Use catalysts like AlCl (as in for indole alkylation) and monitor reaction progress via TLC.
Q. How should researchers characterize the structural and isotopic purity of this compound?
Answer :
- Core Characterization :
- NMR : Compare and NMR shifts to non-deuterated analogs (e.g., JWH-018 in ). Suppression of signals for deuterated positions confirms isotopic substitution .
- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic distribution.
- Isotopic Validation : Isotope ratio MS (IRMS) or NMR to verify >98% deuteration at specified positions .
Advanced Research Questions
Q. How does deuteration of the pentyl chain influence cannabinoid receptor binding affinity and metabolic stability?
Answer :
- Binding Studies : Perform competitive radioligand assays (e.g., using [H]CP-55,940) on CB1/CB2 receptors. Compare IC values to non-deuterated analogs (e.g., JWH-018 in ). Deuteration may alter lipophilicity, affecting receptor interaction .
- Metabolic Stability : Conduct in vitro microsomal assays (human liver microsomes + NADPH). Monitor deuterium kinetic isotope effects (KIE) on oxidative metabolism (e.g., CYP3A4-mediated hydroxylation). ’s analogs show deuterated chains reduce metabolic clearance by 30–50% in similar indole derivatives .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1\text{H}1H NMR signals) for deuterated indole derivatives?
Answer :
- Artifact Identification :
- Residual Protio Impurities : Use DO shaking or deuterated solvents to eliminate exchangeable protons.
- Isotopic Scrambling : Re-evaluate synthetic conditions (e.g., acidic media may cause H/D exchange).
- Advanced Techniques :
Q. How can researchers design in vivo studies to assess the pharmacokinetic impact of deuteration in this compound?
Answer :
- Study Design :
- Toxicokinetics : Monitor deuterium retention in excreted metabolites (e.g., hydroxylated derivatives) via -NMR of urine samples.
Methodological Tables
Q. Table 1. Comparative Synthetic Yields for Deuterated vs. Non-Deuterated Analogs
*Theoretical yields adjusted for isotopic substitution challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
